

# Application Notes and Protocols: FSC231 in Rodent Models of Neuropathic Pain

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## Compound of Interest

Compound Name: FSC231

Cat. No.: B12382994

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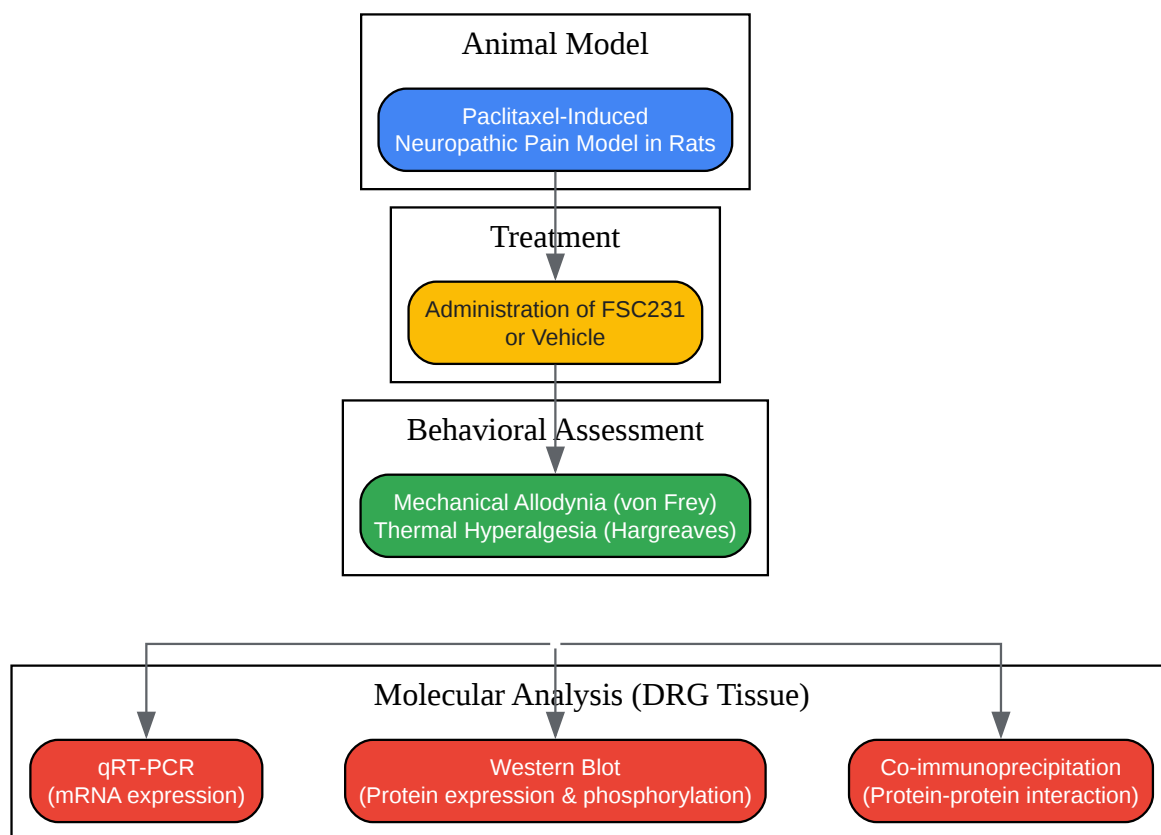
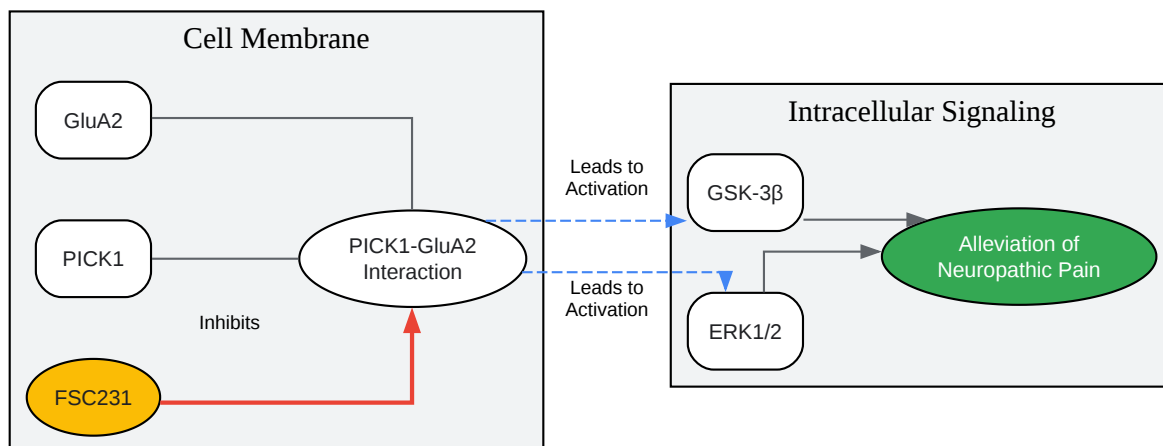
For Researchers, Scientists, and Drug Development Professionals

## Introduction

**FSC231** is a small molecule inhibitor of the PSD-95/DLG/ZO-1 (PDZ) domain of the Protein Interacting with C Kinase 1 (PICK1).<sup>[1][2]</sup> Emerging research has identified PICK1 as a potential therapeutic target for neuropathic pain.<sup>[1]</sup> **FSC231** has demonstrated significant analgesic effects in various pain models, including inflammatory, chemically-induced, and neuropathic pain, suggesting its potential as a novel analgesic agent.<sup>[1]</sup> These application notes provide a comprehensive overview of the use of **FSC231** in a rodent model of paclitaxel-induced neuropathic pain, a common and debilitating side effect of chemotherapy.

## Mechanism of Action

**FSC231** exerts its analgesic effects by modulating key signaling pathways implicated in neuropathic pain.<sup>[1][2]</sup> Specifically, **FSC231** inhibits the interaction between PICK1 and the  $\alpha$ -amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptor subunit GluA2.<sup>[1][2]</sup> This disruption leads to the activation of Glycogen Synthase Kinase-3 $\beta$  (GSK-3 $\beta$ ) and Extracellular Signal-Regulated Kinase 1/2 (ERK1/2).<sup>[1][2]</sup> The activation of these downstream kinases is crucial for alleviating paclitaxel-induced neuralgia.<sup>[1]</sup>



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## References

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- 2. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [en.bio-protocol.org]
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